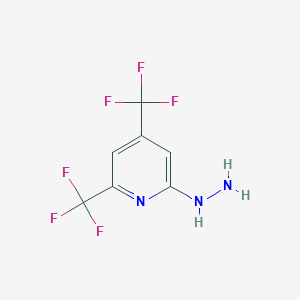

2-肼基-4,6-双(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

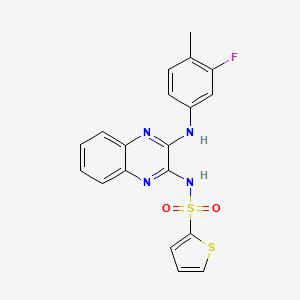

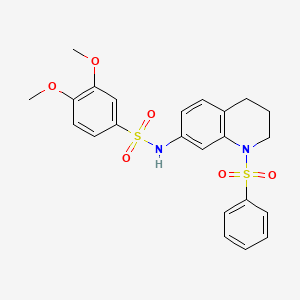

The compound 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is a derivative of hydrazinopyridine, which is a class of compounds that has been extensively studied due to their utility in synthesizing a wide variety of pyrazolylpyridines and other heterocyclic compounds. These compounds are of interest due to their potential applications in coordination chemistry and materials science, particularly in the formation of ligands for metal complexes and the synthesis of novel polyimides .

Synthesis Analysis

The synthesis of hydrazinopyridine derivatives involves various strategies, including the condensation reactions and the displacement of nitro groups with nucleophiles such as phenoxide ions. For instance, 2,6-Bis-hydrazinopyridine, a related compound, has been prepared and characterized, serving as a precursor for the synthesis of sterically crowded 2,6-bis-pyrazolylpyridines . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is derived from a similar process involving nitro displacement and cyclodehydration .

Molecular Structure Analysis

The molecular structure of hydrazinopyridine derivatives is crucial for their reactivity and the types of complexes they can form. Single-crystal X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as space group, cell dimensions, and the overall geometry of the molecules. For example, the crystal structure of 2,6-bis-hydrazinopyridine dihydrate and its derivatives have been elucidated, providing insight into the structural basis for their reactivity .

Chemical Reactions Analysis

Hydrazinopyridine derivatives are reactive and can form a variety of chemical bonds and structures. They are known to undergo condensation reactions to form bis-hydrazones, which can then coordinate with metal ions to form complexes. These complexes can adopt various geometries, including pentagonal bipyramidal structures, and exhibit interesting photochemical and electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinopyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. These compounds have been found to possess good thermal stability, solubility in aprotic solvents, and in some cases, form strong and flexible films. The introduction of trifluoromethyl groups, as in 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine, would likely enhance these properties due to the electron-withdrawing and lipophobic nature of the trifluoromethyl group. Additionally, the presence of hydrazine groups can facilitate the formation of metal complexes with unique photochemical and electrochemical behaviors .

科学研究应用

光化学和电化学研究

2-肼基-4,6-双(三氟甲基)吡啶及其衍生物的光化学和电化学性质已得到研究。例如,一种相关的双腙化合物表现出光化学诱导异构化,并在合成与镧系离子形成的双腙金属配合物中显示出潜力,这些配合物被发现是电活性物质(Fernández 等,2014)。

新型化合物的合成

这种化学物质已被用于合成新型化合物。一项研究描述了从 2-肼基吡啶衍生物合成新型 1,2,4-三唑并[4,3-a]吡啶衍生物,证明了其在促进复杂有机合成中的作用(Kumar 等,2015)。

氟离子化学传感器

2,6-双(2-苯并咪唑基)吡啶,一种与 2-肼基-4,6-双(三氟甲基)吡啶在结构上相关的化合物,已被用作氟离子检测的化学传感器,表明其在化学传感技术中的潜在应用(Chetia & Iyer, 2008)。

镧系配合物和磁性

研究探索了使用相关的吡啶双(腙)基配体来创建镧系配合物,这些配体表现出有趣的磁性,如单分子磁体行为(Anwar 等,2012)。

肼基吡啶的合成

研究集中于合成和表征 2,6-双肼基吡啶,这是一种与 2-肼基-4,6-双(三氟甲基)吡啶相关的材料,可用于制备各种吡唑基吡啶(Brien 等,2006)。

杂化类似物合成

它已被用于合成杂化类似物,如双(三氟甲基)苯基-三唑-吡啶杂化物,展示了其在创建具有潜在生物应用的新化学实体方面的多功能性(Jha & Ramarao, 2017)。

光致发光转换行为

该化合物及其衍生物在创建具有独特光致发光和热致变色行为的材料中具有应用,在材料科学和纳米技术中很有用(Li 等,2016)。

安全和危害

属性

IUPAC Name |

[4,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)15-5(2-3)16-14/h1-2H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHIMVUFGUKWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)

![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)

![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)